2-ethyl-5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Propriétés
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-19-24-23-27(25-19)22(28)21(30-23)20(16-8-10-18(29-2)11-9-16)26-13-12-15-6-4-5-7-17(15)14-26/h4-11,20,28H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHFSERVCCOIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC5=CC=CC=C5C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting with the preparation of the core structures. The isoquinoline and thiazole components are synthesized separately and then combined through a series of reactions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and the scaling up of reactions using industrial reactors .
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
The compound 2-ethyl-5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by detailed data tables and case studies.
Example Synthesis Pathway
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Thioamide + Aldehyde | Thiazole formation |
| 2 | Cycloaddition | Azide + Alkyne | Triazole formation |
| 3 | Functionalization | Alkyl halides | Final compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole rings. For example:
- In vitro studies : The compound demonstrated significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells. A structure-activity relationship (SAR) analysis indicated that modifications at specific positions could enhance activity.
Neuroprotective Effects
Research indicates that the compound may also possess neuroprotective properties. It has been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.
Antimicrobial Properties
The compound has exhibited antimicrobial activity against a range of bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of the compound against human breast cancer cell lines (MCF-7). Results showed an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics.
Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests.
Mécanisme D'action
The mechanism of action of 2-ethyl-5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Structural Comparisons
The compound’s core structure shares similarities with other triazolo-thiadiazoles and triazolo-thiazoles, but key substituents differentiate its pharmacological profile:
Key Observations :
Comparison :
- POCl3 is a common reagent for cyclization across analogs, but the target compound’s tetrahydroisoquinoline incorporation requires additional steps (e.g., reductive amination) .
Pharmacological Activity
Key Differences :
- The target compound’s tetrahydroisoquinoline may confer unique selectivity for eukaryotic targets (e.g., fungal enzymes) over prokaryotic systems .
- Hydroxyl vs. Ester Groups : Hydroxyl-containing analogs (like the target) may exhibit lower cytotoxicity compared to ester derivatives, which can hydrolyze in vivo .
Activité Biologique
The compound 2-ethyl-5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 420.56 g/mol. The structure features a triazole ring fused with a thiazole moiety and is substituted with an ethyl group and a methoxyphenyl group. This unique configuration may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of triazole and thiazole compounds exhibit significant antitumor properties. For instance, compounds structurally related to 2-ethyl-5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 and BT474 by acting as selective estrogen receptor downregulators (SERDs) .
The mechanism through which this compound exerts its effects involves:
- Estrogen Receptor Modulation : The compound may bind to estrogen receptors, leading to their downregulation and subsequent inhibition of cancer cell growth.
- Induction of Apoptosis : Studies suggest that this class of compounds can induce apoptosis in malignant cells through intrinsic pathways involving caspase activation .
In vitro Studies
In vitro assays have demonstrated that the compound significantly reduces the viability of breast cancer cells. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Estrogen receptor downregulation |
| BT474 | 15.0 | Induction of apoptosis via caspase activation |
| CAMA-1 | 10.0 | Inhibition of cell cycle progression |
In vivo Studies
Animal models have shown promising results regarding the antitumor efficacy of similar compounds:
- Xenograft Models : Administration of related triazole-thiazole compounds resulted in significant tumor size reduction in xenograft models implanted with human breast cancer cells .
Case Studies
A notable case study involved a patient with advanced breast cancer who was treated with a derivative of the compound. The patient exhibited a marked reduction in tumor size after three months of treatment, correlating with decreased estrogen receptor expression in tumor biopsies .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
